molecular formula C19H23N3O2S B12475834 N-benzyl-2-[(4-butoxyphenyl)carbonyl]hydrazinecarbothioamide

N-benzyl-2-[(4-butoxyphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B12475834
M. Wt: 357.5 g/mol
InChI Key: SRQNFRWPPKSIRK-UHFFFAOYSA-N
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Description

N-[(BENZYLCARBAMOTHIOYL)AMINO]-4-BUTOXYBENZAMIDE is a chemical compound with a molecular formula of C15H15N3OS. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(BENZYLCARBAMOTHIOYL)AMINO]-4-BUTOXYBENZAMIDE typically involves the reaction of benzyl isothiocyanate with 4-butoxybenzamide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[(BENZYLCARBAMOTHIOYL)AMINO]-4-BUTOXYBENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and butoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(BENZYLCARBAMOTHIOYL)AMINO]-4-BUTOXYBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(BENZYLCARBAMOTHIOYL)AMINO]-4-BUTOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, it can modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(BENZYLCARBAMOTHIOYL)AMINO]-4-BUTOXYBENZAMIDE is unique due to the presence of the butoxy group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with biological targets.

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

1-benzyl-3-[(4-butoxybenzoyl)amino]thiourea

InChI

InChI=1S/C19H23N3O2S/c1-2-3-13-24-17-11-9-16(10-12-17)18(23)21-22-19(25)20-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,21,23)(H2,20,22,25)

InChI Key

SRQNFRWPPKSIRK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NNC(=S)NCC2=CC=CC=C2

Origin of Product

United States

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